molecular formula C15H21BO4 B1366247 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate CAS No. 562098-07-1

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate

Cat. No. B1366247
M. Wt: 276.14 g/mol
InChI Key: WLUHPTQLRDLBIF-UHFFFAOYSA-N
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Description

“3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate” is a chemical compound with the formula C12H17BO2 . It is commonly used in the preparation of pharmaceuticals and chemical intermediates .


Physical And Chemical Properties Analysis

This compound is a colorless oily substance at room temperature . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume are not explicitly mentioned in the search results.

Scientific Research Applications

Structural and Conformational Analysis

Compounds like 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate, which are boric acid ester intermediates with benzene rings, have been extensively studied for their structural and conformational properties. Huang et al. (2021) synthesized similar compounds and analyzed their structures using techniques like FTIR, NMR spectroscopy, and mass spectrometry. Single crystals were measured by X-ray diffraction, and density functional theory (DFT) was used to further calculate molecular structures. The results indicated consistency between DFT-optimized molecular structures and crystal structures determined by X-ray diffraction (Huang et al., 2021).

Borylation Methodologies

Takagi and Yamakawa (2013) explored the Pd-catalyzed borylation of arylbromides using similar dioxaborolan derivatives. This method proved effective in the borylation of arylbromides bearing sulfonyl groups and offered an alternative approach to conventional borylation techniques (Takagi & Yamakawa, 2013).

Vibrational Properties Studies

Wu et al. (2021) synthesized and characterized compounds with similar dioxaborolan structures. They used spectroscopic techniques and DFT calculations to analyze vibrational properties, molecular electrostatic potential, and frontier molecular orbitals, providing insights into the physicochemical properties of these compounds (Wu et al., 2021).

properties

IUPAC Name

[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BO4/c1-11(17)18-10-12-7-6-8-13(9-12)16-19-14(2,3)15(4,5)20-16/h6-9H,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLUHPTQLRDLBIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00408406
Record name [3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate

CAS RN

562098-07-1
Record name [3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate
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3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate
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3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate
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3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate
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3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate
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3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate

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